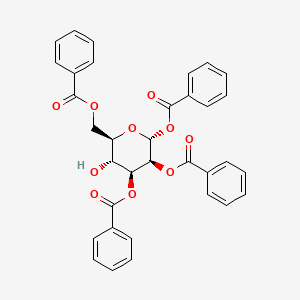

1,2,3,6-四-O-苯甲酰-α-D-甘露呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

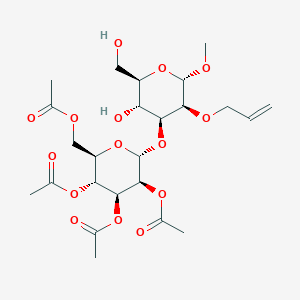

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a carbohydrate derivative widely used in organic synthesis due to its unique chemical and physical properties. It is a precursor for the synthesis of diverse pharmaceutical intermediates and medications . This compound is frequently utilized for the synthesis of glycopeptides and glycolipids, which play pivotal roles in the exploration of infectious ailments and neoplasms .

Synthesis Analysis

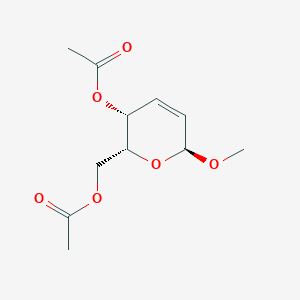

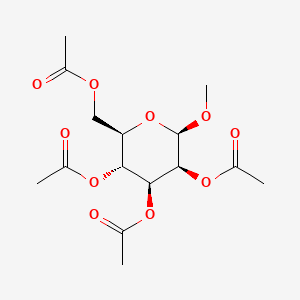

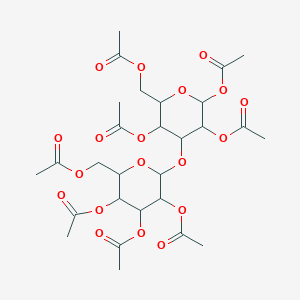

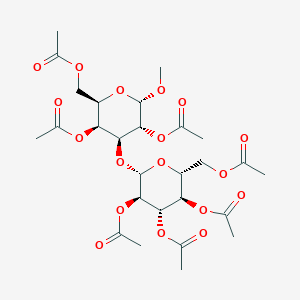

The key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized starting from D-mannose via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .Molecular Structure Analysis

The molecular formula of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is C34H28O10 . The molecular weight is 596.6 g/mol . The IUPAC name is [ (2 R ,3 R ,4 S ,5 S ,6 R )-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate .Chemical Reactions Analysis

The formation of the α-anomer for the case of D-glucose is favored in kinetics . Benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose include a molecular weight of 596.6 g/mol, a XLogP3-AA of 5.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, a rotatable bond count of 13, an exact mass of 596.16824709 g/mol, a monoisotopic mass of 596.16824709 g/mol, a topological polar surface area of 135 Ų, and a heavy atom count of 44 .科学研究应用

Glycosylation Studies

Scientific Field

Summary of the Application

The compound is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Preparation of Other Compounds

Scientific Field

Summary of the Application

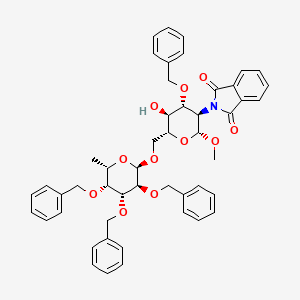

This compound has been used in the preparation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose and -galactopyranose .

Results or Outcomes

The outcomes of these syntheses are the production of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose and -galactopyranose .

Preparation of Glycopyranoside Phosphates

Scientific Field

Summary of the Application

This compound is used for the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases .

Deacylation Studies

Summary of the Application

The compound is used in deacylation studies of glucose, galactose and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .

未来方向

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)